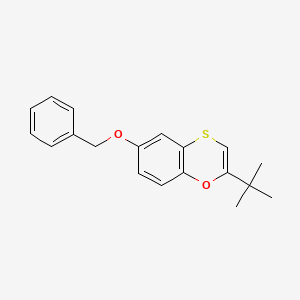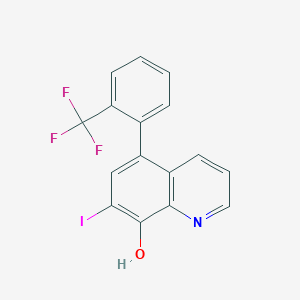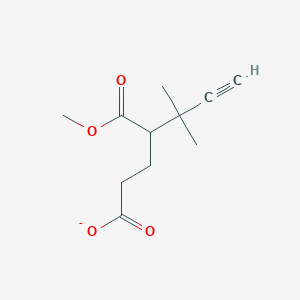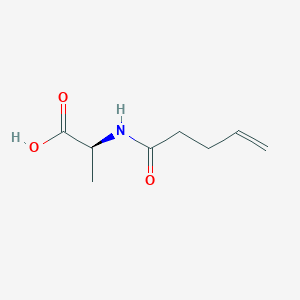
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid is a peptide compound composed of four amino acids: L-asparagine, L-alanine, L-alanine, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-alanine and L-aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking the compound into its constituent amino acids.
Oxidation: The amino acid residues, particularly asparagine and aspartic acid, can undergo oxidation under specific conditions.
Substitution: The side chains of the amino acids can participate in substitution reactions, such as amidation or esterification.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., hydrochloric acid) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like carbodiimides for amidation or alcohols for esterification.
Major Products
Hydrolysis: L-asparagine, L-alanine, and L-aspartic acid.
Oxidation: Oxidized forms of the amino acids.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Used in the production of bioactive peptides and as a substrate for enzyme assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-alanyl-L-alanyl-L-glutamic acid
- L-Asparaginyl-L-alanyl-L-alanyl-L-serine
- L-Asparaginyl-L-alanyl-L-alanyl-L-tyrosine
Uniqueness
L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of asparagine and aspartic acid residues can influence its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
647008-41-1 |
|---|---|
Molecular Formula |
C14H23N5O8 |
Molecular Weight |
389.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H23N5O8/c1-5(18-13(25)7(15)3-9(16)20)11(23)17-6(2)12(24)19-8(14(26)27)4-10(21)22/h5-8H,3-4,15H2,1-2H3,(H2,16,20)(H,17,23)(H,18,25)(H,19,24)(H,21,22)(H,26,27)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
VPHJLSXPCDJJSB-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)

![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)


